4-Methyl-3-oxopentanal IUPAC name and structure
4-Methyl-3-oxopentanal IUPAC name and structure
An In-Depth Technical Guide to 4-Methyl-3-oxopentanal: Structure, Properties, Synthesis, and Reactivity
Abstract
4-Methyl-3-oxopentanal is a bifunctional β-dicarbonyl compound featuring both an aldehyde and a ketone functional group. This unique structural arrangement imparts differential reactivity at its two carbonyl centers, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of 4-Methyl-3-oxopentanal, beginning with its definitive nomenclature and structural features, including its existence in keto-enol tautomeric forms. We will detail its physicochemical properties, spectroscopic signature, and established laboratory synthesis methodologies. The guide further explores the compound's chemical reactivity, focusing on selective transformations and its potential role in atmospheric chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile molecule.
Nomenclature and Structural Elucidation
IUPAC Name and CAS Registry
The systematic IUPAC name for this compound is 4-Methyl-3-oxopentanal .[1][2] The name precisely describes its molecular architecture: a five-carbon "pentan-" chain with a terminal aldehyde ("-al") at position 1, a ketone ("-oxo-") at position 3, and a methyl substituent at position 4.[1] It is registered under the CAS Number 25044-03-5 .[1][3][4][5]
Molecular Structure and Key Features
The core structure of 4-Methyl-3-oxopentanal consists of a five-carbon backbone. Its most significant feature is the presence of two carbonyl groups—an aldehyde and a ketone—in a 1,3-relationship, classifying it as a β-dicarbonyl compound.[1] This bifunctionality is central to its chemical behavior, offering two distinct sites for reactions.[1] The terminal aldehyde group is generally more electrophilic and sterically accessible than the internal ketone, a characteristic that can be exploited for selective chemical transformations.[1]
Caption: Chemical structure of 4-Methyl-3-oxopentanal.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, 4-Methyl-3-oxopentanal exists as an equilibrium mixture of its keto and enol tautomers.[1] This process involves the migration of a proton and the shifting of a double bond. The resulting enol form is stabilized by the formation of a conjugated system and a potential intramolecular hydrogen bond between the enolic hydroxyl group and the ketone's oxygen atom.[1] The position of this equilibrium is influenced by factors such as solvent polarity. While the keto form is often more stable, the presence of the enol tautomer is mechanistically critical for many of its reactions, particularly those involving the α-carbon.[1]
Caption: Keto-Enol tautomerism of 4-Methyl-3-oxopentanal.
Physicochemical Properties
The fundamental physicochemical properties of 4-Methyl-3-oxopentanal are summarized below. This data is critical for designing experimental conditions, including solvent selection, reaction temperature, and purification techniques.
| Property | Value | Source |
| IUPAC Name | 4-Methyl-3-oxopentanal | [1][2] |
| CAS Number | 25044-03-5 | [1][3][4] |
| Molecular Formula | C₆H₁₀O₂ | [1][2][4] |
| Molecular Weight | 114.14 g/mol | [1][2][3] |
| Boiling Point | 54 °C (at 20 Torr) | [3][5] |
| Predicted pKa | 5.84 ± 0.23 | [1][3][4] |
| Canonical SMILES | CC(C)C(=O)CC=O | [1][2][4] |
| InChIKey | ZJCLDUPTGISKMK-UHFFFAOYSA-N | [2][4][6] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of 4-Methyl-3-oxopentanal after synthesis or isolation.
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¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive fingerprint. The most characteristic signal is the aldehyde proton (-CHO), which is expected to appear significantly downfield in the range of δ 9-10 ppm.[1] Due to coupling with the adjacent methylene protons, this signal would likely appear as a triplet. Other expected signals include a multiplet for the CH group at C4, a doublet for the two methyl groups at C4, and a signal for the methylene protons at C2.
-
¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for both carbonyl carbons, with the aldehyde carbon appearing around δ 200 ppm and the ketone carbon slightly more upfield. Six unique carbon signals would be expected in total.
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Infrared (IR) Spectroscopy : The IR spectrum is characterized by two strong absorption bands in the carbonyl region. The aldehyde C=O stretch typically appears around 1725-1740 cm⁻¹, while the ketone C=O stretch appears around 1705-1725 cm⁻¹. The presence of both peaks is a strong indicator of the bifunctional structure. The aldehyde C-H stretch also gives rise to characteristic peaks around 2720 and 2820 cm⁻¹.
Synthesis Methodologies
The laboratory preparation of 4-Methyl-3-oxopentanal often leverages the reactivity of enolates with suitable electrophiles.
Synthesis from 3-Methyl-2-butanone
A documented method involves the reaction of 3-Methyl-2-butanone with triethyl orthoformate.[1] This approach builds the aldehyde functionality onto the ketone precursor.
Causality of Experimental Design: This synthesis is predicated on the ability to form an enol or enolate intermediate from 3-Methyl-2-butanone. This nucleophilic intermediate then attacks the electrophilic carbon of triethyl orthoformate, a protected form of formic acid. The subsequent workup hydrolyzes the intermediate acetal to reveal the desired aldehyde functionality. The choice of an orthoester is critical as it provides the single carbon and aldehyde oxygen required.
Experimental Protocol:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 3-Methyl-2-butanone in an appropriate aprotic solvent like THF. Cool the solution to a low temperature (e.g., -78 °C).
-
Deprotonation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the lithium enolate. The reaction is typically stirred for 30-60 minutes at this temperature.
-
Electrophilic Attack: Add triethyl orthoformate to the enolate solution and allow the reaction to slowly warm to room temperature and stir overnight.
-
Aqueous Workup: Quench the reaction with a mild acidic solution (e.g., saturated aqueous NH₄Cl). This step hydrolyzes the diethyl acetal intermediate to the final aldehyde product.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Validation: Purify the crude product via column chromatography (silica gel). Confirm the structure and purity of the final product using ¹H NMR and IR spectroscopy as described in Section 3.
Caption: Workflow for the synthesis of 4-Methyl-3-oxopentanal.
Chemical Reactivity and Synthetic Utility
The Principle of Differential Reactivity
The synthetic value of 4-Methyl-3-oxopentanal stems from the differential reactivity of its two carbonyl groups. The aldehyde is more reactive towards nucleophilic attack than the ketone due to:
-
Less Steric Hindrance: The aldehyde has a hydrogen atom attached, making the carbonyl carbon more accessible.
-
Greater Electrophilicity: The ketone's carbonyl carbon is attached to two electron-donating alkyl groups, which slightly reduce its positive charge compared to the aldehyde.
This reactivity difference allows for selective reactions at the aldehyde position while leaving the ketone intact, provided the reaction conditions are carefully controlled.
Selective Oxidation of the Aldehyde Moiety
The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 4-methyl-3-oxopentanoic acid, without affecting the ketone.[1]
Protocol for Selective Oxidation:
-
Dissolve 4-Methyl-3-oxopentanal in a suitable solvent such as acetone or a buffered aqueous solution.
-
Slowly add a mild oxidizing agent. Common reagents for this selective transformation include chromium trioxide (Jones reagent) or potassium permanganate (KMnO₄) under controlled pH and temperature conditions.[1]
-
Monitor the reaction using Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
-
Upon completion, perform a workup to remove the oxidizing agent and isolate the carboxylic acid product.
-
Purify the product, for example, by recrystallization or chromatography.
Caption: Selective oxidation of 4-Methyl-3-oxopentanal.
Potential Role in Atmospheric Chemistry
While specific studies on 4-Methyl-3-oxopentanal are limited, research on its close analog, 4-oxopentanal (4-OPA), offers significant insight. 4-OPA is a known product of the atmospheric degradation of larger biogenic volatile organic compounds like limonene.[1][7] Studies have shown that 4-OPA reacts with ammonia and amines in atmospheric aerosols to form brown carbon (BrC), which can impact the Earth's radiative balance.[7] Given the structural similarity, it is highly probable that 4-Methyl-3-oxopentanal, if formed in the atmosphere, would participate in similar browning reactions.
Current Research and Future Directions
Despite its utility as a synthetic intermediate, there are notable knowledge gaps in the scientific literature regarding 4-Methyl-3-oxopentanal.[1]
-
Synthetic Applications: While its potential as a bifunctional building block is clear, detailed studies exploring its use in the synthesis of complex molecules, including reaction yields and stereochemical outcomes, are not widely reported.[1]
-
Atmospheric Chemistry: The specific role and reaction kinetics of 4-Methyl-3-oxopentanal in atmospheric processes remain largely unexplored.[1] Further investigation into its formation from the degradation of biogenic VOCs and its potential to form brown carbon is warranted.
Future research should focus on harnessing its differential reactivity for novel synthetic pathways and quantifying its atmospheric abundance and reaction rates to better understand its environmental impact.
Safety and Handling
References
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4-Methyl-3-oxopentanal | C6H10O2 | CID 14786268 - PubChem. [Link]
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(R,S)-3-Methyl-4-oxo-pentanal - PubChem. [Link]
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4-Methyl-3-oxopentanal | Chemical Substance Information | J-GLOBAL. [Link]
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A Role for 2-Methyl Pyrrole in the Browning of 4-Oxopentanal and Limonene Secondary Organic Aerosol - ACS Publications. [Link]
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